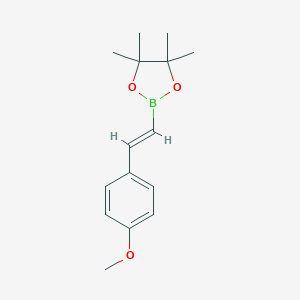

(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

This compound is utilized in the development of nonlinear optical (NLO) materials . These materials are crucial for high-speed information processing, integrated photonics, and optical data storage. The stilbazolium derivatives, to which this compound belongs, are known for their large macroscopic second-order optical nonlinearities .

Optical Data Storage

Due to its NLO properties, this compound can be applied in optical data storage solutions. The ability to manipulate light allows for the development of high-density storage media, which is essential for advancing data storage technologies .

Integrated Photonics

The compound’s NLO characteristics make it suitable for integrated photonics applications. This includes the fabrication of photonic circuits that can control the flow of light, leading to advancements in telecommunications and computing .

High-Speed Information Processing

In the realm of high-speed information processing, the compound’s NLO properties facilitate the creation of devices that can operate at the speed of light, significantly increasing the rate at which information can be processed and transmitted .

Thermal Stability for Material Science

The compound exhibits high thermal stability, which is beneficial for material science applications. This stability allows for its use in environments with high thermal requirements, ensuring the integrity of the material under various conditions .

Organic Electronics

As an organic semiconductor, this compound can be used in the production of organic electronic devices. Its electrical properties are suitable for creating flexible, lightweight, and potentially more environmentally friendly electronic components .

Terahertz Wave Applications

The molecular structure of this compound is related to applications in the terahertz frequency range. This includes security imaging, wireless communications, and materials characterization, where terahertz waves can penetrate materials that are opaque to visible and infrared light .

Crystal-Phase Stability

The compound’s crystal-phase stability is a key factor in its application in various fields. Stable crystal phases are essential for consistent performance in devices and systems that rely on the precise arrangement of molecules .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound belongs to the family of stilbazolium derivative crystals , which are often used in the field of high-speed information processing, integrated photonics, and optical data storage .

Mode of Action

It is known that stilbazolium derivatives exhibit second-order nonlinear optical properties . This suggests that the compound might interact with its targets by influencing their optical properties, leading to changes in the way they process or store information.

Biochemical Pathways

It is known that the compound can participate in the suzuki–miyaura coupling , a type of carbon-carbon bond-forming reaction. This suggests that the compound might affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

It is known that pinacol boronic esters, to which this compound belongs, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available , which suggests good bioavailability.

Result of Action

It is known that the compound can participate in the synthesis of stilbenes through a radical approach . Stilbenes are a type of organic compound with various applications, including in the synthesis of valuable stilbenoids for anticancer and neurological studies .

Propiedades

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-6-8-13(17-5)9-7-12/h6-11H,1-5H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSHTICWQKLRMP-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

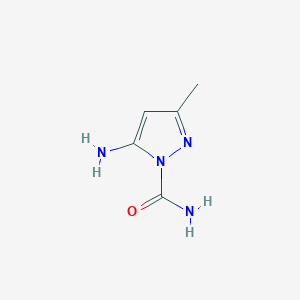

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)